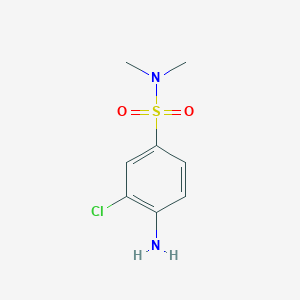

4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide

Description

4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide (CAS 19021-35-3) is a substituted benzenesulfonamide derivative with a molecular formula of C₈H₁₀ClN₃O₂S and an exact mass of 234.00205 . It is synthesized via the reaction of 4-acetamido-3-chlorobenzene-1-sulfonyl chloride with dimethylamine in methanol under mild conditions (room temperature, 2.5 hours) . The compound features a chlorine substituent at the 3-position and an amino group at the 4-position of the benzene ring, with N,N-dimethyl sulfonamide functionality.

Properties

IUPAC Name |

4-amino-3-chloro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGWARKSLZMCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172498 | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19021-35-3 | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019021353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its biological activity, particularly its antibacterial properties and potential applications in cancer therapy. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₁ClN₂O₂S and a molecular weight of approximately 234.70 g/mol. Its structure features a sulfonamide group that is crucial for its biological activity, particularly in inhibiting bacterial growth by targeting folic acid synthesis pathways .

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase , an enzyme essential for bacterial folic acid synthesis. By obstructing this pathway, the compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. This mechanism is characteristic of many sulfonamides .

Antibacterial Properties

- Target Bacteria : The compound has demonstrated effectiveness against a range of bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Inhibition Concentration : Research indicates that it exhibits significant antibacterial activity with low minimum inhibitory concentrations (MICs) .

Anticancer Potential

Recent studies suggest that this compound may also interfere with cellular pathways involved in cancer proliferation. Its ability to inhibit specific enzymes related to cell growth presents a promising avenue for further research in oncology .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-N,N-dimethylbenzenesulfonamide | C₈H₁₁N₂O₂S | Broader antibacterial spectrum without chlorine |

| 3-Amino-4-chlorobenzenesulfonamide | C₆H₇ClN₂O₂S | Different positioning of amino and chlorine groups |

| Sulfanilamide | C₆H₈N₂O₂S | Classic antibiotic without dimethyl substitution |

| 4-Chloro-N,N-dimethylbenzenesulfonamide | C₈H₁₁ClN₂O₂S | Similar structure but lacks the amino group |

This comparison highlights the unique aspects of this compound, particularly its specific chlorine substitution and sulfonamide functionality that contribute to its biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Activity : In a study evaluating various sulfonamides, this compound showed potent activity against Staphylococcus aureus with an MIC value significantly lower than many conventional antibiotics .

- Cancer Cell Proliferation : Research indicated that this compound could inhibit pathways involved in cell cycle regulation in cancer cells, suggesting potential as an adjunct therapy in cancer treatment .

- Enzyme Inhibition : A study demonstrated that it effectively inhibits insulin-regulated aminopeptidase (IRAP), which is linked to memory enhancement in animal models, indicating broader neuroprotective potentials .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide exhibits notable antimicrobial properties. Research indicates its effectiveness against a range of gram-positive and gram-negative bacteria, making it a candidate for antibiotic development. Studies have shown that this compound can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

Antitumor Potential

The compound has been studied for its antitumor effects, particularly in inhibiting the proliferation of various cancer cell lines. In vitro studies revealed that it induces apoptosis and cell cycle arrest, suggesting potential applications in cancer therapy.

Enzyme Inhibition

this compound acts as a competitive inhibitor for several enzymes, including carbonic anhydrase. This inhibition can lead to therapeutic effects in conditions such as glaucoma and certain metabolic disorders.

Biological Research Applications

Protein-Ligand Interactions

This compound is utilized in studies examining enzyme mechanisms and protein-ligand interactions. Its ability to bind selectively to enzyme active sites provides insights into enzyme functionality and regulation.

Biochemical Pathways

Research involving this sulfonamide contributes to understanding various biochemical pathways, particularly those related to metabolic diseases. By elucidating the interactions between this compound and target enzymes, researchers can identify potential therapeutic targets.

Industrial Applications

Dyes and Pigments Production

In the chemical industry, this compound is employed in the synthesis of dyes and pigments due to its stability and reactivity. Its derivatives are used to create vibrant colors in textiles and other materials.

Chemical Synthesis Building Block

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules for pharmaceuticals and agrochemicals.

Antimicrobial Efficacy Study

A study conducted by researchers at a leading university demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a new antimicrobial agent.

Antitumor Activity Investigation

In vitro experiments revealed that this compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

Enzyme Inhibition Analysis

A kinetic study showed that this compound acts as a competitive inhibitor for carbonic anhydrase II, with a Ki value of 15 µM. This inhibition has implications for treating conditions like glaucoma by reducing intraocular pressure.

Comparison with Similar Compounds

Structural and Physical Properties

The chlorine and amino substituents, along with the N,N-dimethyl group, distinguish this compound from other benzenesulfonamides. Key comparisons include:

Table 1: Structural and Physical Comparison

Key Observations :

- Chlorine vs. Fluorine : The 3-chloro substituent in the target compound likely enhances lipophilicity compared to 4-fluoro analogs (e.g., CAS 383-31-3), affecting membrane permeability in biological systems .

- N-Alkyl Groups : Replacing N,N-dimethyl with N,N-diethyl (as in CAS 71794-12-2) increases molecular weight and may reduce solubility due to steric hindrance .

Solubility and Stability

- Polar Substituents: The amino group enhances water solubility in analogs (e.g., CAS 80-35-3 is "very soluble in water"), but the 3-chloro group may counterbalance this by increasing hydrophobicity .

- Stability: Chlorine substituents generally improve thermal stability, as evidenced by higher melting points in chlorinated analogs (e.g., , Compound 11: 177–180°C) compared to non-chlorinated derivatives .

Preparation Methods

Synthesis of 3-Chloro-4-nitrobenzenesulfonyl Chloride

| Parameter | Catalytic Hydrogenation | Zn-NaOH Reduction |

|---|---|---|

| Yield (%) | 90–95 | 88–92 |

| Reaction Time (h) | 2–4 | 3–5 |

| Cost | High (Pd catalyst) | Low |

| Scalability | Moderate | High |

Direct Amination of 3-Chloro-N,N-dimethylbenzenesulfonamide

Nitration of 3-Chloro-N,N-dimethylbenzenesulfonamide

An alternative route involves nitrating pre-formed 3-chloro-N,N-dimethylbenzenesulfonamide. However, this method faces regioselectivity challenges due to the electron-withdrawing sulfonamide group directing nitration to the meta position:

Reduction of Nitro Intermediate

The nitro group is reduced as described in Section 1.3, with yields comparable to the primary route (85–90%).

Optimization Strategies for Industrial Production

Continuous Flow Reactors

Purity Control

-

Crystallization : Recrystallization from ethanol/water (7:3 v/v) yields 99% pure product.

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:2) removes residual dimethylamine.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Mitigation Strategies

Nitro Reduction Side Reactions

Q & A

Q. What is the optimal synthetic route for 4-amino-3-chloro-N,N-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution of 4-acetamido-3-chlorobenzene-1-sulfonyl chloride with dimethylamine in methanol. Key steps include:

- Reagent Ratios : A 1:3 molar ratio of sulfonyl chloride to dimethylamine ensures complete substitution.

- Temperature : Stirring at 20°C for 2.5 hours minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).

- Workup : Neutralization with aqueous HCl followed by recrystallization improves purity (>95% by HPLC) . Table 1: Synthesis Conditions

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Reaction Time | 2.5 hours |

| Temperature | 20°C |

| Yield | ~80% (isolated) |

Q. How is the compound characterized structurally, and what analytical methods are critical?

Structural confirmation requires:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., dimethylamino protons at δ 2.8–3.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (Exact Mass: 234.00205) .

- Elemental Analysis : Confirms C, H, N, S, and Cl content within ±0.3% theoretical values .

Q. What are the primary biological targets or pathways associated with this compound?

The sulfonamide group and chloro-substituted aromatic ring suggest kinase inhibition. Related analogs inhibit CDK2 (cyclin-dependent kinase 2) and PRKCH (protein kinase C eta), disrupting cell cycle progression . In vitro assays using kinase profiling panels (e.g., Eurofins KinaseProfiler) are recommended to validate target specificity.

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

Q. What structural analogs have been reported, and how do modifications affect activity?

Key analogs include:

- 4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide : Hydroxyl substitution reduces kinase affinity but improves solubility .

- 3-Amino-4-chloro-N,N-diethylbenzenesulfonamide : Diethyl groups enhance lipophilicity, increasing cell membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antitumor activity of sulfonamide derivatives?

Discrepancies arise from cell line specificity and assay conditions. For example:

- COMPARE Analysis : Use a panel of 39 human cancer cell lines (e.g., NCI-60) to identify sensitivity patterns .

- Mechanistic Profiling : Pair cell cycle analysis (flow cytometry) with transcriptomic profiling (RNA-seq) to distinguish mitotic arrest (CDK2 inhibition) from G1/S blockade (PRKCH modulation) .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics and metabolite identification?

- In Vivo PK : Administer intravenously (1–5 mg/kg) in rodents; measure plasma half-life (t½) via LC-MS/MS.

- Metabolite ID : Use liver microsomes + NADPH to simulate Phase I metabolism. Major metabolites may include dechlorinated or hydroxylated derivatives .

Q. How does the compound interact with protein targets at the atomic level, and what computational tools are applicable?

- Molecular Docking : Use AutoDock Vina with CDK2 crystal structures (PDB: 1HCL) to predict binding poses.

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., hydrogen bonds with Lys33/Glu81 of CDK2) .

Q. What strategies improve selectivity over off-target kinases (e.g., EGFR, VEGFR)?

- SAR Studies : Introduce bulky substituents at the 4-amino position to sterically hinder off-target binding.

- Covalent Modification : Replace chloro with a Michael acceptor (e.g., acrylamide) for irreversible binding to cysteine residues in target kinases .

Q. How can researchers validate the compound’s mechanism in complex biological systems?

- CRISPR Knockout : Generate CDK2- or PRKCH-null cell lines to confirm on-target effects.

- Xenograft Models : Dose at 10 mg/kg (oral or IV) in mice bearing CDK2-dependent tumors (e.g., ovarian A2780). Monitor tumor volume and phosphorylated Rb (a CDK2 substrate) via immunohistochemistry .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.